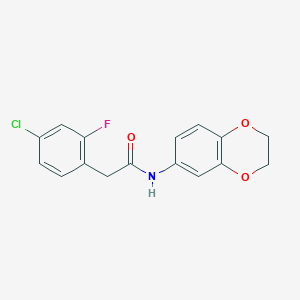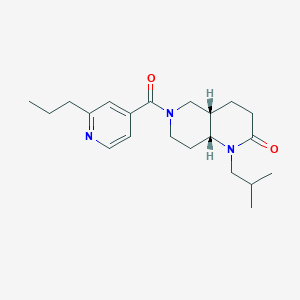![molecular formula C16H28N4O2 B5373057 [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone](/img/structure/B5373057.png)
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a pyrazole ring, and several functional groups that contribute to its unique chemical properties.
准备方法
The synthesis of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone involves multiple steps, including the formation of the piperidine and pyrazole rings, followed by the introduction of functional groups. Common synthetic routes include:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Formation of Pyrazole Ring: The pyrazole ring is typically formed through condensation reactions involving hydrazines and 1,3-diketones.
Introduction of Functional Groups: Functional groups such as amino and methoxy groups are introduced through substitution reactions.
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
化学反应分析
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a catalyst (e.g., palladium on carbon) can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the compound.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: It is used in the development of new materials, such as polymers or coatings, with specific chemical properties.
作用机制
The mechanism of action of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
相似化合物的比较
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone can be compared with similar compounds, such as:
- [(2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl 4-methoxybenzoate
- 5-Amino-pyrazoles
These compounds share structural similarities but differ in their functional groups and specific chemical properties
属性
IUPAC Name |
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-5-20-14(9-12(18-20)8-11(2)3)16(21)19-7-6-13(17)15(10-19)22-4/h9,11,13,15H,5-8,10,17H2,1-4H3/t13-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPQOQFQSQQMCY-HIFRSBDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)N2CCC(C(C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)N2CC[C@H]([C@H](C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(3-ethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5372978.png)
![(4-fluoro-3-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetic acid](/img/structure/B5373002.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine](/img/structure/B5373007.png)

![N-(3,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5373017.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(4-methoxy-2-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5373033.png)


![N-[2-(1H-imidazol-1-yl)benzyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5373073.png)

![(2Z)-2-(1H-benzimidazol-2-yl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B5373085.png)
![(4aS*,8aR*)-1-[2-(5-methyl-2-furyl)ethyl]-6-(pyrrolidin-1-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5373089.png)
![6-(2-acetylphenyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5373096.png)
